2-Anilinoacetofenona

Descripción general

Descripción

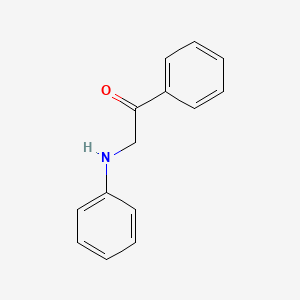

2-Anilinoacetophenone is an organic compound with the molecular formula C14H13NO . It is also known as 2’-Aminoacetophenone .

Synthesis Analysis

The synthesis of 2-Anilinoacetophenone involves several steps. One method involves the condensation of 2-anilinoacetophenone with R FCO 2Et on boiling in THF for 1 h in the presence of LiH using a 1:1.2 molar ratio of ketone to ester . Another method involves the reaction of 2-anilinoacetophenone with fluorinated esters .

Molecular Structure Analysis

The molecular structure of 2-Anilinoacetophenone consists of a benzene ring attached to an acetophenone group and an aniline group . The molecular weight of 2-Anilinoacetophenone is 211.26 g/mol.

Chemical Reactions Analysis

2-Anilinoacetophenone can undergo various chemical reactions. For instance, it can react with fluorinated esters to form N-phenyl-2-polyfluoroalkyl-4-quinolones . It can also participate in the synthesis of antifungal agents .

Physical and Chemical Properties Analysis

2-Anilinoacetophenone has a molecular weight of 211.26 g/mol. Other physical and chemical properties such as density, boiling point, and vapor pressure are not explicitly mentioned in the search results.

Aplicaciones Científicas De Investigación

- Los productos α-bromados derivados de la bromoacetofenona sirven como intermediarios esenciales en la síntesis orgánica. Juegan un papel crucial en la producción de productos farmacéuticos, como antibióticos, fármacos antivirales y agentes antiinflamatorios .

- Este enfoque mejora la seguridad, el rendimiento, la rentabilidad y la repetibilidad en el laboratorio, fomentando la alfabetización científica y la conciencia de la innovación .

- Investigaciones recientes presentan un método conveniente y sin catalizador para la α-bromación utilizando NaBr y CHCl3 en electrólisis bifásica con H2SO4 como electrolito de soporte a temperatura ambiente .

Síntesis Orgánica y Farmacéuticos

Innovación Química y Educación

Electroquímica y Bromación sin Catalizador

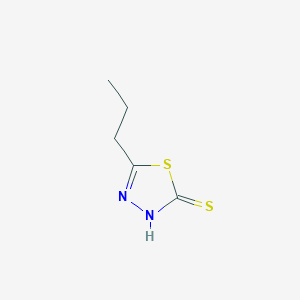

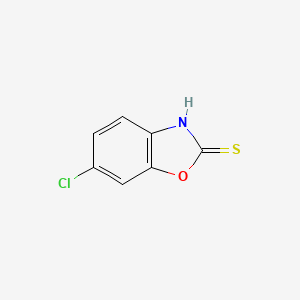

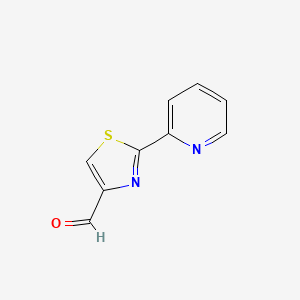

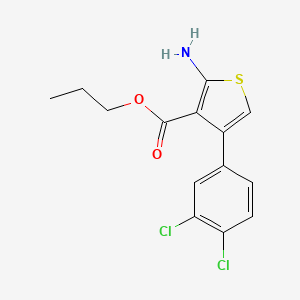

Síntesis de Compuestos Heterocíclicos

Direcciones Futuras

The future directions of 2-Anilinoacetophenone research could involve exploring its potential applications in various fields such as medicine, energy, aerospace, and even computing and information technology . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of 2-Anilinoacetophenone .

Mecanismo De Acción

Target of Action

2-Anilinoacetophenone, also known as 2-Acetylaniline, has been studied for its potential antifungal properties . The primary targets of this compound are plant pathogenic fungi . The compound exhibits inhibitory effects against these fungi, affecting their growth and survival .

Mode of Action

The mode of action of 2-Anilinoacetophenone involves changing the permeability of the cell membrane of the fungi . This alteration in cell membrane permeability affects the growth of the hyphae, leading to their death . The compound’s interaction with its targets results in significant changes in the fungi’s cellular structure and function .

Biochemical Pathways

2-Anilinoacetophenone is a quorum sensing (QS) regulated molecule of Pseudomonas aeruginosa . QS is a system of stimulus and response correlated to population density. The compound modulates host immune responses, affecting key innate immune response pathways involving mitogen-activated protein kinases (MAPKs), nuclear factor (NF)-κB, and pro-inflammatory cytokines . It also upregulates anti-inflammatory cytokines .

Result of Action

The result of 2-Anilinoacetophenone’s action is the inhibition of fungal growth. By altering the permeability of the fungal cell membrane, the compound disrupts normal cellular functions, leading to the death of the fungi . In addition, its modulation of host immune responses increases the host’s ability to cope with the pathogen .

Análisis Bioquímico

Biochemical Properties

2-Anilinoacetophenone plays a significant role in biochemical reactions, particularly in the modulation of host immune responses. It interacts with various enzymes and proteins, including mitogen-activated protein kinases (MAPKs), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and pro-inflammatory cytokines . These interactions are crucial for the compound’s ability to modulate immune responses and promote host survival during infections.

Cellular Effects

2-Anilinoacetophenone has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates key innate immune response pathways involving MAPKs, NF-κB, and pro-inflammatory cytokines . Additionally, it can attenuate immune response activation by upregulating anti-inflammatory cytokines, thereby promoting host tolerance to infections .

Molecular Mechanism

At the molecular level, 2-Anilinoacetophenone exerts its effects through binding interactions with biomolecules and enzyme modulation. It can inhibit the activation of c-JUN N-terminal kinase (JNK) and NF-κB while preserving the activation of extracellular regulated kinase (ERK) 1/2 . These kinase changes lead to the activation of CCAAT/enhancer-binding protein-β (c/EBPβ) and the formation of the c/EBPβ-p65 complex, which prevents NF-κB activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Anilinoacetophenone can change over time. The compound has been observed to promote bacterial phenotypic and genetic changes associated with chronic infection . Its stability and degradation over time can influence its long-term effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Anilinoacetophenone vary with different dosages in animal models. At lower doses, it can enhance host survival and pathogen persistence by modulating immune responses .

Metabolic Pathways

2-Anilinoacetophenone is involved in various metabolic pathways, including phase I and phase II metabolic reactions. It undergoes oxidation, reduction, and hydrolysis reactions, which introduce hydrophilic groups to the molecule . These metabolic pathways are crucial for the compound’s detoxification and excretion from the body .

Transport and Distribution

Within cells and tissues, 2-Anilinoacetophenone is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its biological activity and therapeutic potential .

Subcellular Localization

2-Anilinoacetophenone’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

2-anilino-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFMQHFJAVOYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360610 | |

| Record name | 2-anilinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5883-81-8 | |

| Record name | 2-anilinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the recent synthetic applications of 2-Anilinoacetophenone highlighted in current research?

A1: Recent research demonstrates the versatility of 2-Anilinoacetophenone as a starting material in organic synthesis. For instance, it can be utilized to synthesize N-phenyl-2-polyfluoroalkyl-4-quinolones when reacted with RFCO2Et []. Additionally, 2-Anilinoacetophenone can undergo palladium-catalyzed cyclization with phenylglyoxal and anilines to regioselectively produce 2-Arylindoles []. These studies highlight the potential of this compound in constructing valuable heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Q2: What are the advantages of using 2-Anilinoacetophenone in the synthesis of N-phenyl-2-polyfluoroalkyl-4-quinolones and 2-Arylindoles?

A2: The use of 2-Anilinoacetophenone offers several benefits in the synthesis of these heterocycles:

- Simplicity and Efficiency: The reactions employing 2-Anilinoacetophenone are reported to be straightforward and high-yielding [, ], making them attractive for synthesizing these valuable compounds.

- Regioselectivity: In the synthesis of 2-Arylindoles, the reaction exhibits regioselectivity, ensuring the desired isomer is predominantly formed []. This control over the reaction outcome is crucial for obtaining the desired biological activity and minimizing potential side effects in medicinal chemistry applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)